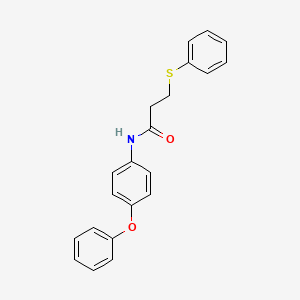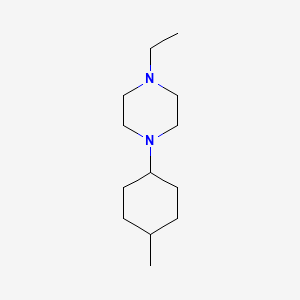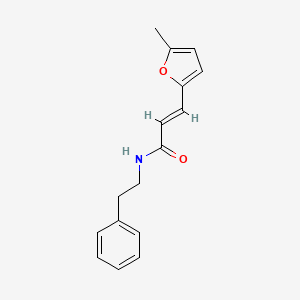![molecular formula C19H23NO2S B5714804 4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)
4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized in recent years and has shown promising results in several studies.
Mecanismo De Acción
The mechanism of action of 4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine is not fully understood, but it is believed to interact with the electron transport layers in OLEDs to improve their efficiency and stability. In other applications, it may act as a catalyst or a building block for the synthesis of other compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine. However, it is believed to be relatively non-toxic and has been used in various lab experiments without adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine in lab experiments include its ease of synthesis, relatively low toxicity, and potential applications in various fields. However, its limitations include limited research on its biochemical and physiological effects, as well as its potential instability and sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for research on 4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study its potential applications in other fields, such as catalysis and materials science. Additionally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine involves the reaction of 4-isobutoxy-1-naphthalenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine to produce the final product. The synthesis of this compound has been reported in several research papers, and the yield and purity of the compound have been optimized through various methods.
Aplicaciones Científicas De Investigación
4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine has been studied extensively for its potential applications in various fields. In the field of organic electronics, this compound has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. It has also been used as a building block for the synthesis of other organic compounds with potential applications in materials science.
Propiedades
IUPAC Name |
[4-(2-methylpropoxy)naphthalen-1-yl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(2)13-22-18-8-7-17(15-5-3-4-6-16(15)18)19(23)20-9-11-21-12-10-20/h3-8,14H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOYYDFFECZEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C2=CC=CC=C21)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylpropoxy)naphthalen-1-yl](morpholin-4-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)

![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)

![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)

![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)
